3-Ethyl-1H-pyrazole-5-carboxamide: Physicochemical Profiling and Synthetic Applications in Pyrazolo[4,3-d]pyrimidinone Drug Discovery
3-Ethyl-1H-pyrazole-5-carboxamide: Physicochemical Profiling and Synthetic Applications in Pyrazolo[4,3-d]pyrimidinone Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex pharmacophores. 3-Ethyl-1H-pyrazole-5-carboxamide (CAS: 55508-11-7)[1] is one such critical intermediate. Its unique structural topology makes it the premier starting material for synthesizing pyrazolo[4,3-d]pyrimidin-7-one derivatives—a privileged scaffold central to the development of potent Phosphodiesterase type 5 (PDE5) inhibitors[2] and emerging antitrypanosomal therapeutics[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven, self-validating synthetic workflows.
Physicochemical Properties & Structural Dynamics
Understanding the physical and chemical constraints of 3-ethyl-1H-pyrazole-5-carboxamide is essential for rational reaction design. The table below summarizes its core quantitative and qualitative properties.
Table 1: Physicochemical Profile
| Property | Value / Description |
|---|---|
| IUPAC Name | 3-ethyl-1H-pyrazole-5-carboxamide |
| CAS Registry Number | 55508-11-7[1] |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Solid (White to off-white powder) |
| Storage Conditions | Cold-chain transportation recommended (< 4°C)[1] |
| Key Downstream Derivative | 4-amino-3-ethyl-1H-pyrazole-5-carboxamide (CAS: 215298-74-1)[4] |
Structural Causality & Reactivity
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Annular Tautomerism: The pyrazole core exhibits rapid proton exchange between the N1 and N2 positions. This dynamic equilibrium complicates direct N-alkylation, as electrophiles will attack both nitrogens, yielding a mixture of regioisomers. When synthesizing specific N-alkylated PDE5 inhibitors, researchers must often employ sterically directing protecting groups or rely on post-cyclization alkylation.
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Electrophilic Aromatic Substitution (EAS) at C4: The C4 position of the pyrazole ring is the primary nucleophilic center of the carbon backbone. It is highly susceptible to EAS due to the electron-donating effect of the adjacent ethyl group and the lone pairs on the pyrazole nitrogens. This allows for efficient nitration at C4, which is the mandatory first step in functionalizing the ring for downstream cyclization[3][5].
Mechanistic Pathway Visualization
The transformation of 3-ethyl-1H-pyrazole-5-carboxamide into a bioactive bicyclic core requires a highly orchestrated sequence of nitration, reduction, coupling, and cyclization.
Fig 1: Synthetic workflow from 3-ethyl-1H-pyrazole-5-carboxamide to pyrazolo[4,3-d]pyrimidinones.
Experimental Protocols: A Self-Validating System
To ensure absolute reproducibility, the following methodologies are designed as self-validating systems . Visual cues and specific In-Process Controls (IPC) are embedded within the steps to verify chemical causality before advancing.
Table 2: Quantitative Reaction Parameters
| Reaction Step | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Nitration | HNO3 / H2SO4 | H2SO4 | 0 to RT | 2-4 | 80-90% |
| Reduction | 10% Pd/C, H2 | EtOH | 60 | 6 | >85%[3] |
| Amide Coupling | HATU, DIPEA | CH2Cl2 | RT | 12-18 | 65-75%[2] |
| Cyclization | KOtBu or Cs2CO3 | iPrOH / n-BuOH | 130 (MW) | 0.5 - 2 | 50-70%[2][3] |
Protocol 1: Catalytic Reduction to the C4-Amine
Objective: Convert the C4-nitro intermediate to 4-amino-3-ethyl-1H-pyrazole-5-carboxamide (CAS: 215298-74-1)[4].
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Setup: Dissolve 3-ethyl-4-nitro-1H-pyrazole-5-carboxamide in anhydrous Ethanol (EtOH).
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 10-20% w/w). Causality: Pd/C hydrogenation is strictly selected over harsh dissolving metal reductions (e.g., Fe/HCl) to prevent the unwanted hydrolysis of the sensitive primary carboxamide group.
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Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H2) via a balloon or Parr shaker at 60 °C for 6 hours[3]. (Note: Ammonium formate can be used for transfer hydrogenation if avoiding H2 gas is desired[5]).
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Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the distinct yellow color of the nitro starting material fades to a colorless solution, and LC-MS shows a mass shift from [M+H]+ 185 to 155.
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Workup: Filter the hot mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the filter cake with Methanol and concentrate the filtrate in vacuo.
Protocol 2: Amide Coupling with Nicotinic Acid
Objective: Attach the functionalized nicotinic acid moiety to the C4-amine to set up the cyclization precursor.
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Activation: Dissolve the chosen nicotinic acid derivative in Dichloromethane (CH2Cl2). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The C4-amine of the pyrazole is electronically deactivated by the adjacent electron-withdrawing carboxamide. Standard coupling agents (like EDC/HOBt) result in poor yields. HATU generates a highly reactive HOAt ester, overcoming the poor nucleophilicity of the pyrazole amine[2].
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Coupling: Add the 4-amino-3-ethyl-1H-pyrazole-5-carboxamide to the activated mixture. Stir at room temperature for 12-18 hours.
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Workup: Quench with saturated NaHCO3, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol 3: Base-Mediated Cyclization
Objective: Intramolecular condensation to form the pyrazolo[4,3-d]pyrimidin-7-one core.
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Reaction: Suspend the coupled intermediate in an alcoholic solvent (e.g., isopropanol or n-butanol). Add a strong base such as Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3)[2][3].
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Heating: Heat to reflux or subject to microwave irradiation at 130 °C for 20-30 minutes[3]. Causality: The strong base deprotonates the primary carboxamide, exponentially increasing its nucleophilicity. This forces an attack on the adjacent amide carbonyl, driving dehydration and ring closure. High thermal energy is required to overcome the activation barrier of forming the fused aromatic system.
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Self-Validation (IPC): LC-MS will show a precise mass loss of 18 Da (loss of H2O), confirming successful cyclization.
Sources
- 1. 55508-11-7|3-Ethyl-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appchemical.com [appchemical.com]
- 5. 1-(1- (2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino) - 1H-Pyrazolo [4,3-D] Pyrimidin-5-YL) Piperidine-4-Carboxylic acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
